molecular formula C8H12O3 B13158161 Methyl 1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13158161
M. Wt: 156.18 g/mol
InChI Key: GJMSFJFIRGFSCE-UHFFFAOYSA-N
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Description

Methyl 1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique 1-oxaspiro[2.4]heptane core fused with a methyl ester group. The spiro architecture consists of a five-membered oxolane ring (oxygen-containing) and a two-membered cyclopropane ring sharing a single carbon atom (spiro carbon). This structural motif confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science . The compound’s molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol (exact mass: 156.0751) .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-10-7(9)6-8(11-6)4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

GJMSFJFIRGFSCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable cyclohexanone derivative with an epoxide. One common method includes the use of methyl chloroformate as a reagent, which reacts with the cyclohexanone derivative under basic conditions to form the desired spirocyclic ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate, focusing on substituent variations, ring systems, and physicochemical properties.

Table 1: Structural and Functional Comparison of Spirocyclic Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Data/Applications Reference ID
This compound C₈H₁₂O₃ 156.18 None (parent structure) Exact mass: 156.0751; spirocyclic rigidity
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate C₈H₁₁ClO₃ 190.62 Chlorine at C2 Increased polarity; potential reactivity
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 Ethyl at C4, methyl at C2 Enhanced lipophilicity; discontinued product
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate C₁₂H₂₀O₃ 212.29 Methyl at C5, isopropyl at C2 Bulkier substituents; limited availability
1-Oxaspiro[2.4]heptane-2-carboxamide C₇H₁₁NO₂ 141.17 Carboxamide replacing methyl ester Bioactive potential (amide functionality)

Key Observations:

Alkyl substituents (e.g., ethyl, methyl, isopropyl) improve lipophilicity, which may influence membrane permeability in biological systems .

Spiro Ring Systems :

  • Unlike bicyclic analogs (e.g., Methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate), spiro compounds like this compound lack fused rings, reducing steric strain while maintaining conformational constraints .
  • Larger spiro systems (e.g., 1-oxaspiro[4.5]decane derivatives such as U69,593) exhibit distinct pharmacological profiles as opioid receptor ligands, underscoring the impact of ring size on bioactivity .

Synthesis and Characterization :

  • Spirocyclic carboxylates are often synthesized via cyclopropanation or ring-closing metathesis. For example, 4-(4-chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane is prepared through sequential alkylation and cyclization steps .
  • NMR data for related compounds (e.g., Ethyl 3-azido-2-hydroxycyclopentanecarboxylate) reveal characteristic shifts for spiro carbons (δ 79.2 ppm for oxygenated carbons) and ester carbonyls (δ ~173 ppm) .

Applications and Limitations: this compound derivatives are explored as intermediates in drug discovery (e.g., sphingosine-1-phosphate transporter inhibitors) . Limited commercial availability of substituted analogs (e.g., Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) highlights challenges in large-scale synthesis .

Biological Activity

Methyl 1-oxaspiro[2.4]heptane-2-carboxylate is a compound of considerable interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, as well as relevant studies and findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
CAS Number73039-84-6
StructureStructure

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In a study assessing the compound's efficacy against bacteria and fungi, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anticancer Properties

The compound has also been explored for its anticancer potential . In vitro studies showed that this compound can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ Value (µM)Mechanism of Action
MDA-MB-231 (Breast)25Induction of apoptosis via caspase activation
HCT116 (Colon)30Inhibition of cell cycle progression

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within biological systems. The spirocyclic structure may enhance binding affinity to molecular targets, thereby modulating their activity .

Case Study 1: Antimicrobial Efficacy

In a controlled trial, this compound was tested against various microbial strains. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL for certain strains, making it a candidate for further development in antimicrobial therapies .

Case Study 2: Cancer Cell Line Testing

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also caused morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .

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